molecular formula C10H15N3O B1277791 (2-morpholin-4-ylpyridin-4-yl)methanamine CAS No. 864068-88-2

(2-morpholin-4-ylpyridin-4-yl)methanamine

Cat. No.: B1277791
CAS No.: 864068-88-2
M. Wt: 193.25 g/mol
InChI Key: NHFVDBCQOZATNT-UHFFFAOYSA-N
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Description

(2-Morpholin-4-ylpyridin-4-yl)methanamine is a heterocyclic organic compound featuring a pyridine core substituted with a morpholine ring at the 2-position and a methanamine group at the 4-position. The methanamine group introduces a primary amine functionality, enhancing reactivity and enabling interactions with biological targets.

Properties

IUPAC Name

(2-morpholin-4-ylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-8-9-1-2-12-10(7-9)13-3-5-14-6-4-13/h1-2,7H,3-6,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFVDBCQOZATNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428749
Record name (2-morpholinopyrid-4-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864068-88-2
Record name (2-morpholinopyrid-4-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(morpholin-4-yl)pyridin-4-yl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-morpholin-4-ylpyridin-4-yl)methanamine typically involves the reaction of 2-chloropyridine with morpholine in the presence of a base, followed by the reduction of the resulting intermediate . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of a stainless steel column packed with a catalyst, such as Raney nickel, and a low boiling point alcohol like 1-propanol . The continuous flow system offers advantages such as shorter reaction times, increased safety, and reduced waste compared to conventional batch processes.

Chemical Reactions Analysis

Types of Reactions

(2-morpholin-4-ylpyridin-4-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

(2-morpholin-4-ylpyridin-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals, polymers, and fine chemicals.

Mechanism of Action

The mechanism of action of (2-morpholin-4-ylpyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to downstream effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, emphasizing substituent positions and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight Core Structure Substituents (Position) Key Features
(2-Morpholin-4-ylpyridin-4-yl)methanamine Not available C10H16N3O¹ 194.26¹ Pyridine Morpholine (2), Methanamine (4) Dual polar groups; potential for H-bonding
[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine 926258-47-1 C11H17N3O 207.28 Pyridine 2-Methylmorpholine (6), Methanamine (3) Increased steric bulk due to methyl group
{4-[(Pyridin-4-yl)methyl]morpholin-2-yl}methanamine 141815-44-3 C11H17N3O 207.28 Morpholine Pyridinylmethyl (4), Methanamine (2) Extended conjugation; flexible linker
(2-Chloropyridin-4-yl)methanamine hydrochloride HY-101771A C6H7ClN2 142.59 Pyridine Chlorine (2), Methanamine (4) Electrophilic chlorine; LOXL2 inhibitor (IC50: 126 nM)

¹Estimated based on structural analysis.

Key Observations:
  • Substituent Position: The placement of morpholine and methanamine on the pyridine ring significantly influences electronic and steric properties.
  • Biological Activity : (2-Chloropyridin-4-yl)methanamine inhibits LOXL2 (lysyl oxidase-like 2), an enzyme implicated in fibrosis and cancer metastasis . Replacing chlorine with morpholine may alter target selectivity or potency due to differences in size and polarity.
  • Synthetic Flexibility : Morpholine-containing analogs, such as {4-[(pyridin-4-yl)methyl]morpholin-2-yl}methanamine, demonstrate modular synthesis via coupling reactions (e.g., Buchwald-Hartwig amination) , suggesting feasible routes for the target compound.

Physicochemical Properties

  • Solubility: Morpholine derivatives generally exhibit higher aqueous solubility compared to chlorinated analogs due to the oxygen atom’s polarity. For instance, methanamine derivatives with morpholine show improved solubility in polar solvents like DMF and methanol .

Biological Activity

(2-morpholin-4-ylpyridin-4-yl)methanamine, a compound characterized by its unique structural features combining a morpholine and pyridine moiety, has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C13H19N3OC_{13}H_{19}N_3O, with a molecular weight of approximately 233.31 g/mol. The structure includes:

  • A pyridine ring substituted at the 4-position with a morpholine group .
  • A methylamine unit attached to the pyridine, enhancing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, influencing various biological pathways. Notably, it shows promise as an inhibitor or activator in enzyme-related processes, which is crucial for drug development.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Antimicrobial Properties : Several studies have documented the antimicrobial effects of morpholine and pyridine derivatives. For instance, related compounds have demonstrated efficacy against bacterial infections by inhibiting urease activity, which is vital for certain pathogens' survival .
  • Antimalarial Activity : In a study focusing on trisubstituted pyrimidines, modifications similar to those in this compound were shown to retain antimalarial potency against Plasmodium falciparum. The presence of the pyridine nitrogen was critical for maintaining activity .
  • Enzyme Inhibition : The unique structure allows for enhanced lipophilicity and bioavailability, making it suitable for targeting specific enzymes. Research has shown that derivatives can effectively inhibit enzymes such as urease, contributing to their therapeutic potential.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound and its derivatives:

Study Focus Findings
Antimicrobial ActivityDemonstrated inhibition of urease activity in bacterial strains.
Antimalarial PropertiesRetained significant potency against Plasmodium falciparum; structural modifications were crucial for activity.
Enzyme InhibitionIdentified as a potent inhibitor of specific enzymes linked to pathogen survival.

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